Ethyl 2-chloro-4-(dimethylamino)benzoate
Description
Ethyl 2-chloro-4-(dimethylamino)benzoate is an ester derivative of benzoic acid featuring a chlorine substituent at the 2-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the aromatic ring.
Properties
IUPAC Name |
ethyl 2-chloro-4-(dimethylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-6-5-8(13(2)3)7-10(9)12/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLADRDTWLAVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-(dimethylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-(dimethylamino)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of ethyl 4-(dimethylamino)benzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Oxidation: N-oxide derivatives of the original compound.
Reduction: The corresponding alcohols and amines.
Scientific Research Applications
Ethyl 2-chloro-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The chloro group and the dimethylamino group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)Benzoate (EDB)
Key Differences :
- Substituent Position: EDB lacks the 2-chloro substituent, resulting in a purely electron-donating dimethylamino group at the 4-position.
- Reactivity: EDB demonstrates superior reactivity as a co-initiator in resin cements compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA), achieving a higher degree of polymerization conversion (68% vs. 55% for DMAEMA) .
- NMR Applications: EDB’s high solubility in DMSO and non-overlapping NMR signals make it a preferred internal calibrant in quantitative NMR (qNMR) studies .
- Physical Properties : Resins containing EDB exhibit enhanced mechanical strength and surface smoothness compared to DMAEMA-based systems .
2-(Dimethylamino)Ethyl Methacrylate (DMAEMA)
Key Differences :
- Functional Groups : DMAEMA contains a methacrylate backbone instead of a benzoate ester.
- Reactivity : DMAEMA’s polymerization efficiency improves significantly with diphenyliodonium hexafluorophosphate (DPI), whereas EDB’s performance is less influenced by DPI .
- Applications : Primarily used in dental resins, DMAEMA’s flexibility is offset by lower mechanical durability compared to EDB-based systems .
2-(Dimethylamino)Ethyl 4-(Butyl(Trifluoromethyl)Amino)Benzoate
Key Differences :
- Substituents: This compound features a trifluoromethyl group and a butylamino substituent, introducing strong electron-withdrawing effects.
- Synthesis : High yields (97%) are achieved due to its stability during filtration and reaction processes .
- Applications : Used in advanced catalytic systems, contrasting with EDB’s role in photopolymerization .
Data Tables: Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic and Solubility Properties
Mechanistic Insights: Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: EDB’s dimethylamino group enhances electron density, promoting radical generation in photopolymerization .
- Steric Effects :
- Chlorine at the 2-position may introduce steric hindrance, affecting interactions in catalytic or polymeric systems compared to unsubstituted EDB.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
